molecular formula C18H28 B14250321 Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- CAS No. 189698-30-4

Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-

Cat. No.: B14250321
CAS No.: 189698-30-4
M. Wt: 244.4 g/mol
InChI Key: WMCVWCDGMXHHSJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- typically involves the hydrogenation of naphthalene derivatives. One common method includes the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated temperatures and pressures . The reaction conditions are carefully controlled to ensure the selective hydrogenation of the naphthalene ring while preserving the integrity of the butyl and tetramethyl substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors where naphthalene derivatives are subjected to hydrogenation in the presence of suitable catalysts. The process parameters, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, hydrogenation using Pd/C.

    Substitution: Br2 in CCl4 for bromination, HNO3 for nitration.

Major Products

    Oxidation: Naphthoquinones and related compounds.

    Reduction: Partially or fully hydrogenated naphthalene derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Mechanism of Action

The mechanism of action of Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- is unique due to the specific positioning of the butyl and tetramethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

189698-30-4

Molecular Formula

C18H28

Molecular Weight

244.4 g/mol

IUPAC Name

6-butyl-1,1,4,4-tetramethyl-2,3-dihydronaphthalene

InChI

InChI=1S/C18H28/c1-6-7-8-14-9-10-15-16(13-14)18(4,5)12-11-17(15,2)3/h9-10,13H,6-8,11-12H2,1-5H3

InChI Key

WMCVWCDGMXHHSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1)C(CCC2(C)C)(C)C

Origin of Product

United States

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